molecular formula C8H16O3 B179075 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 13752-97-1

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

Cat. No.: B179075
CAS No.: 13752-97-1
M. Wt: 160.21 g/mol
InChI Key: YTTILRPAYBZIKQ-UHFFFAOYSA-N
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Description

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O3This compound is characterized by its colorless to pale yellow liquid appearance and low volatility .

Preparation Methods

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methoxyethanol with butyraldehyde to form an alcohol-aldehyde intermediate. This intermediate then undergoes a condensation reaction with excess ethylene glycol to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with various molecular targets. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of complex molecules through its functional groups. The pathways involved include nucleophilic addition, condensation, and polymerization reactions .

Comparison with Similar Compounds

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be compared with similar compounds such as:

These comparisons highlight the unique properties and reactivity of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTILRPAYBZIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338220
Record name 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-97-1
Record name 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,700 mls of dried peroxide free tetrahydrofuran, available from Fisher Scientific Company, 15 Jet View Drive, P.O. Box 8740, Rochester, NY 14624 and 158.7 g potassium metal, available from Fisher Scientific, are charged under dry nitrogen into a 5,000 ml three-neck round bottom flask equipped with mechanical stirrer. The solution is chilled to 10° C., using an icewater bath and 494 ml of diethylene glycol monomethyl ether, available from Chemical Samples Company, 4692 Kenny Road, Columbus, OH 43221, is added dropwise. The potassium metal reacts within 24 hours at which time 350 mls of allyl chloride available from Aldrich, 159 Forest Street, Metuchen, NJ 08840, is added dropwise at such a rate to maintain a gentle reflux. After the reaction is allowed to continue overnight, one liter of distilled water is added to the reaction vessel to dissolve the precipitated salts. The tetrahydrofuran layer is washed three times with a salt water solution (270 g NaCl to 1 liter H2O) to remove excess alcohol. The tetrahydrofuran is removed with a water aspirator and the product is distilled at reduced pressure. 410 g of diethylene glycol allyl methyl ether is obtained (b.p. 109° C./30 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step Two
Quantity
494 mL
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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